methyl 5-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
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Overview
Description
Methyl 5-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Cyclization: The intermediate product undergoes cyclization to form the pyrazolopyridine core.
Functionalization: Introduction of the methoxyethyl and methoxyphenyl groups through nucleophilic substitution or other suitable reactions.
Esterification: The final step involves esterification to form the carboxylate group.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 5-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate involves interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.
Modulation of cellular processes: Affecting cell signaling, proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-hydroxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
- Methyl 5-(2-ethoxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
Uniqueness
Methyl 5-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is unique due to its specific functional groups and structural configuration, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
Methyl 5-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate, with CAS number 1351682-79-5, is a compound of interest due to its potential biological activities. This article examines its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C18H19N3O5
- Molecular Weight : 357.4 g/mol
- Structure : The compound features a pyrazolo[4,3-c]pyridine core, which is known for diverse biological activities.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Pyrazolo[4,3-c]pyridine derivatives often exhibit:
- Inhibition of Enzymatic Activity : Many derivatives have shown inhibitory effects on enzymes such as carbonic anhydrases (CAs) and kinases, which are crucial in several metabolic pathways .
- Antimicrobial and Anticancer Properties : The compound has been linked to antimicrobial and anticancer activities due to its ability to induce apoptosis in cancer cells and inhibit bacterial growth .
1. Anticancer Activity
Research indicates that pyrazolo[4,3-c]pyridines can act as effective anticancer agents. For instance:
- Study Findings : A study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, including MCF-7 (breast cancer) and HUVEC (human umbilical vein endothelial cells) .
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor is significant:
- Carbonic Anhydrase Inhibition : Specific derivatives showed promising inhibition against human carbonic anhydrase isoforms (hCA I and hCA II), which are implicated in tumor growth and metastasis .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Case Study : In vitro studies indicated that certain pyrazolo derivatives displayed activity against both gram-positive and gram-negative bacteria, suggesting potential use in treating infections .
Data Table: Biological Activity Overview
Activity Type | Target | IC50 Value (nM) | Reference |
---|---|---|---|
Anticancer | MCF-7 Cell Line | 56 | |
Enzyme Inhibition | hCA I | <12 | |
Enzyme Inhibition | hCA II | <7 | |
Antimicrobial | E. coli | Varies |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in inhibiting the proliferation of cancer cells. The results indicated a significant reduction in cell viability at low concentrations, highlighting its potential as a therapeutic agent against specific cancers.
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the compound's inhibition profile against various carbonic anhydrases. The findings revealed that certain structural modifications enhanced inhibitory potency, making it a candidate for further development in enzyme-targeted therapies.
Properties
Molecular Formula |
C18H19N3O5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 5-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-oxopyrazolo[4,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C18H19N3O5/c1-24-9-8-20-10-14-16(15(11-20)18(23)26-3)19-21(17(14)22)12-4-6-13(25-2)7-5-12/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
ZOCCAYWLURYSGO-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=C(C=C3)OC)C(=C1)C(=O)OC |
Origin of Product |
United States |
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